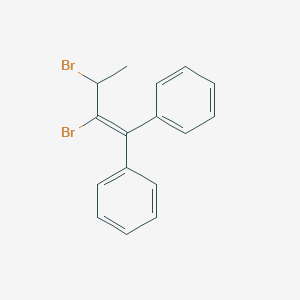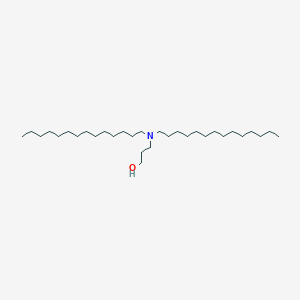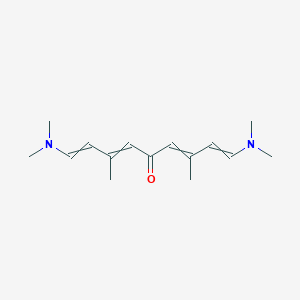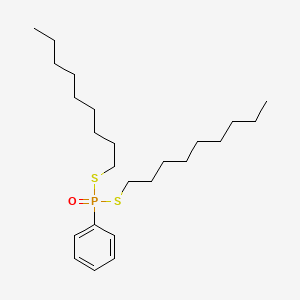
1,1'-(2,3-Dibromobut-1-ene-1,1-diyl)dibenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(2,3-Dibromobut-1-ene-1,1-diyl)dibenzene is an organic compound characterized by the presence of two bromine atoms attached to a butene backbone, which is further connected to two benzene rings
準備方法
The synthesis of 1,1’-(2,3-Dibromobut-1-ene-1,1-diyl)dibenzene typically involves the dibromination of butene derivatives. One common method includes the use of bromine (Br2) in the presence of a solvent such as dichloromethane. The reaction conditions are generally mild, and the process can be carried out at room temperature. Industrial production methods may involve more scalable approaches, such as the use of continuous flow reactors to ensure consistent product quality and yield .
化学反応の分析
1,1’-(2,3-Dibromobut-1-ene-1,1-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding dibromo ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the formation of debrominated butene derivatives.
科学的研究の応用
1,1’-(2,3-Dibromobut-1-ene-1,1-diyl)dibenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound’s brominated structure makes it useful in studying enzyme interactions and protein modifications.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with anti-cancer or anti-inflammatory properties.
Industry: It is utilized in the production of flame retardants and other specialty chemicals.
作用機序
The mechanism by which 1,1’-(2,3-Dibromobut-1-ene-1,1-diyl)dibenzene exerts its effects involves the interaction of its bromine atoms with various molecular targets. The bromine atoms can participate in halogen bonding, which influences the compound’s reactivity and binding affinity to specific enzymes or receptors. This interaction can modulate biochemical pathways, leading to desired therapeutic or industrial outcomes .
類似化合物との比較
1,1’-(2,3-Dibromobut-1-ene-1,1-diyl)dibenzene can be compared with other dibromoalkenes such as:
2,3-Dibromo-1-butene: Similar in structure but lacks the benzene rings, making it less versatile in certain applications.
1,1-Dibromo-3-methylbut-1-ene:
trans-2,3-Dibromo-2-butene-1,4-diol: Features hydroxyl groups, providing different chemical properties and applications.
Each of these compounds has unique properties that make them suitable for specific applications, but 1,1’-(2,3-Dibromobut-1-ene-1,1-diyl)dibenzene stands out due to its combination of bromine atoms and benzene rings, offering a balance of reactivity and stability.
特性
CAS番号 |
88069-72-1 |
|---|---|
分子式 |
C16H14Br2 |
分子量 |
366.09 g/mol |
IUPAC名 |
(2,3-dibromo-1-phenylbut-1-enyl)benzene |
InChI |
InChI=1S/C16H14Br2/c1-12(17)16(18)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3 |
InChIキー |
GKKDDKUJZNYFQO-UHFFFAOYSA-N |
正規SMILES |
CC(C(=C(C1=CC=CC=C1)C2=CC=CC=C2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-Methyl-5-[3-(2-methylphenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14406312.png)

![Disulfide, bis[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]](/img/structure/B14406330.png)
![3-acetyl-1-(acetyloxy)-4-[(2E)-but-2-en-1-yl]naphthalen-2-yl acetate](/img/structure/B14406335.png)

![1-[2-(Methylsulfanyl)phenyl]pentan-1-one](/img/structure/B14406347.png)
![4-{[(Propan-2-yl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14406359.png)
![2,5-Bis[(prop-2-yn-1-yl)oxy]benzene-1,4-dicarboxylic acid](/img/structure/B14406364.png)
![5,11-bis(4-bromophenyl)-8-phenyl-2,5,11-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-4,12-dione](/img/structure/B14406369.png)
![7,10-Dimethyl-7H-pyrimido[5,4-c]carbazole](/img/structure/B14406379.png)

